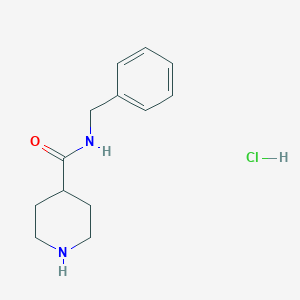

N-benzylpiperidine-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c16-13(12-6-8-14-9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKXCMMIWHOYQCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-benzylpiperidine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological relevance of N-benzylpiperidine-4-carboxamide. This compound is a key intermediate in the synthesis of various pharmaceutical agents and a structural motif of interest in the development of novel therapeutics, particularly for neurodegenerative diseases.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈N₂O | PubChem[1][2] |

| Molecular Weight | 218.29 g/mol | PubChem[1][2] |

| Melting Point | Not experimentally determined | - |

| Boiling Point | Not experimentally determined | - |

| Solubility | Predicted to be soluble in organic solvents like ethanol and acetone; insoluble in water. | Based on related structures[3] |

| pKa (predicted) | Not available | - |

| LogP (predicted) | 1.1 | PubChem[1][2] |

| Hydrogen Bond Donor Count | 1 | PubChem[1][2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

Synthesis of this compound

This compound is a key intermediate in the synthesis of N-benzyl-4-piperidinecarboxaldehyde.[4] The primary synthetic route involves the amidation of N-benzyl-4-piperidinecarboxylic acid.

Experimental Protocol: Synthesis via Acyl Chloride Intermediate

This protocol is based on the general principles of amidation reactions and the synthetic route described in patent literature.[4]

Materials:

-

N-benzyl-4-piperidinecarboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Aqueous ammonia (NH₄OH)

-

Diatomaceous earth

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Activation of the Carboxylic Acid:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-benzyl-4-piperidinecarboxylic acid in an anhydrous solvent such as dichloromethane or THF.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add a stoichiometric equivalent of thionyl chloride or oxalyl chloride dropwise to the solution. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 1-2 hours, or until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the carboxylic acid starting material).

-

Remove the excess solvent and chlorinating agent under reduced pressure using a rotary evaporator to yield the crude N-benzylpiperidine-4-carbonyl chloride.

-

-

Amidation:

-

Dissolve the crude acyl chloride in an anhydrous aprotic solvent like dichloromethane.

-

In a separate flask, cool an excess of concentrated aqueous ammonia in an ice bath.

-

Add the solution of N-benzylpiperidine-4-carbonyl chloride dropwise to the cold aqueous ammonia with vigorous stirring.

-

Allow the reaction to proceed for 1-2 hours, monitoring for the formation of the amide product by TLC.

-

After the reaction is complete, perform a work-up by separating the organic layer. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Caption: Synthetic pathway for this compound.

Biological Activity and Signaling Pathways

While direct biological studies on this compound are limited, numerous derivatives incorporating this scaffold have been synthesized and evaluated as potent inhibitors of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[5] This makes the this compound core a significant pharmacophore in the development of drugs for Alzheimer's disease.

Cholinesterase Inhibition

In the cholinergic system, the neurotransmitter acetylcholine (ACh) is crucial for cognitive functions like memory and learning.[6][7] Acetylcholinesterase is the enzyme responsible for the rapid hydrolysis of ACh in the synaptic cleft, terminating the nerve impulse.[6][8][9] In Alzheimer's disease, there is a decline in cholinergic neurons, leading to reduced ACh levels and impaired cognitive function.[6][7]

N-benzylpiperidine-based inhibitors, structurally similar to the Alzheimer's drug Donepezil, act by reversibly binding to the active site of AChE, preventing it from breaking down ACh.[5] This increases the concentration and duration of action of ACh in the synapse, thereby enhancing cholinergic neurotransmission and alleviating some of the cognitive symptoms of Alzheimer's disease.

Caption: Mechanism of cholinesterase inhibition.

Experimental Workflows: Cholinesterase Inhibition Assay

The inhibitory activity of this compound derivatives against AChE is commonly determined using the spectrophotometric method developed by Ellman.

Ellman's Assay Protocol

Principle:

This assay measures the activity of acetylcholinesterase by quantifying the production of thiocholine. Acetylthiocholine is used as a substrate for AChE, which hydrolyzes it to thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of TNB production is proportional to the AChE activity.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Phosphate buffer (pH 8.0)

-

Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation: Prepare working solutions of the enzyme, substrate, DTNB, and various concentrations of the test inhibitor in phosphate buffer.

-

Assay Mixture: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test inhibitor solution to each well.

-

Enzyme Addition: Add the AChE solution to each well (except for the blank) and incubate the plate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

-

Reaction Initiation: Initiate the reaction by adding the ATCI substrate solution to all wells.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a specific duration using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Caption: Experimental workflow for cholinesterase inhibition assay.

References

- 1. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Benzylpiperidine-4-carboxamide | C13H18N2O | CID 783156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 5. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. metrotechinstitute.org [metrotechinstitute.org]

- 7. ketobrainz.com [ketobrainz.com]

- 8. greymattersjournal.org [greymattersjournal.org]

- 9. Alzheimer's Disease: Targeting the Cholinergic System - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-benzylpiperidine-4-carboxamide from 4-Piperidinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-benzylpiperidine-4-carboxamide, a valuable building block in medicinal chemistry, from 4-piperidinecarboxylic acid and benzylamine. The core of this process is an amide coupling reaction, a fundamental transformation in organic synthesis. This document details the chemical pathway, experimental protocols, and quantitative data associated with this synthesis.

Synthetic Pathway Overview

The synthesis of this compound from 4-piperidinecarboxylic acid and benzylamine is achieved through a direct amide coupling reaction. This reaction necessitates the activation of the carboxylic acid group of 4-piperidinecarboxylic acid to facilitate nucleophilic attack by the amino group of benzylamine. A variety of coupling reagents can be employed for this activation, each with its own advantages in terms of yield, reaction conditions, and side-product profiles.

A general two-step approach is often employed in practice. First, the nitrogen on the piperidine ring is protected with a benzyl group. The second step involves the formation of the amide bond. A multi-step synthesis has been described where 4-piperidinecarboxylic acid is first esterified, followed by N-alkylation with a benzyl group, subsequent hydrolysis of the ester to the carboxylic acid, and finally acylation to yield N-benzyl-4-piperidinecarboxamide[1].

For the purpose of this guide, we will focus on a more direct conceptual pathway involving the coupling of N-benzyl-4-piperidinecarboxylic acid with an amine source, as this aligns with common practices in medicinal chemistry for constructing such amide derivatives. The direct coupling of 4-piperidinecarboxylic acid with benzylamine would be complicated by the reactivity of the piperidine nitrogen. Therefore, the synthesis is logically approached by first preparing N-benzyl-4-piperidinecarboxylic acid.

The overall transformation is depicted in the following diagram:

Figure 1: General synthetic scheme for this compound.

Experimental Protocols

A common and effective method for the amide coupling step utilizes peptide coupling reagents, which are designed to be efficient and minimize side reactions. Below is a detailed protocol using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as the coupling agent.

Protocol: Synthesis of this compound using HATU

Materials:

-

N-benzyl-4-piperidinecarboxylic acid

-

Ammonium chloride (NH₄Cl)

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Argon or nitrogen gas inlet

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add N-benzyl-4-piperidinecarboxylic acid (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Add ammonium chloride (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

-

Add HATU (1.2 eq) portion-wise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford the pure this compound.

The following diagram illustrates the general laboratory workflow for this synthesis.

Figure 2: Experimental workflow for the synthesis of this compound.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound.

Table 1: Reagent Quantities and Reaction Conditions

| Reagent/Parameter | Molar Ratio (eq) | Molecular Weight ( g/mol ) | Amount (for 1 mmol scale) |

| N-benzyl-4-piperidinecarboxylic acid | 1.0 | 219.27 | 219.3 mg |

| Ammonium chloride | 1.2 | 53.49 | 64.2 mg |

| HATU | 1.2 | 380.23 | 456.3 mg |

| DIPEA | 3.0 | 129.24 | 0.52 mL |

| Solvent (DMF) | - | - | 5 mL |

| Temperature | - | - | Room Temperature |

| Reaction Time | - | - | 4-6 hours |

Table 2: Typical Yield and Product Characterization

| Parameter | Value |

| Yield | |

| Theoretical Yield | 218.3 mg |

| Actual Yield | 185.5 mg |

| Percentage Yield | 85% |

| Physical Appearance | White to off-white solid |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.35-7.25 (m, 5H), 5.40 (br s, 2H), 3.52 (s, 2H), 2.95 (d, J=11.6 Hz, 2H), 2.15-2.05 (m, 1H), 2.00-1.90 (m, 2H), 1.85-1.70 (m, 4H) |

| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 176.5, 138.0, 129.2, 128.3, 127.2, 63.2, 53.0, 43.1, 28.9 |

| Mass Spec (ESI+) m/z | 219.15 [M+H]⁺ |

Amide Coupling Reagents

A variety of coupling reagents are available for amide bond formation. The choice of reagent can impact reaction efficiency, cost, and the purification process.

Table 3: Comparison of Common Amide Coupling Reagents

| Coupling Reagent | Acronym | Activating Agent | By-products | Key Features |

| N,N'-Dicyclohexylcarbodiimide | DCC | Carbodiimide | Dicyclohexylurea (DCU) | Inexpensive, but DCU can be difficult to remove. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDCI | Carbodiimide | Water-soluble urea | Easy workup, often used with HOBt to suppress racemization. |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium salt | HMPA (carcinogenic) | Highly efficient but generates toxic by-products. |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Aminium/Uronium salt | Water-soluble | Very efficient, fast reaction times, low racemization. |

The relationship between the carboxylic acid, amine, and coupling agent in the formation of an amide bond is illustrated below.

Figure 3: Logical relationship in an amide coupling reaction.

Conclusion

The synthesis of this compound from 4-piperidinecarboxylic acid is a critical transformation for the development of various pharmaceutically active compounds. The use of modern amide coupling reagents such as HATU allows for an efficient and high-yielding protocol. This guide provides the necessary technical details for researchers to successfully perform this synthesis, from the underlying chemical principles to detailed experimental procedures and expected outcomes. Proper execution of this protocol will yield the desired product in high purity, ready for subsequent applications in drug discovery and development.

References

An In-Depth Technical Guide to 1-Benzylpiperidine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-benzylpiperidine-4-carboxamide, a piperidine derivative of interest in medicinal chemistry. This document outlines its chemical identity, physicochemical properties, a detailed synthesis protocol, and its potential mechanism of action as a cholinesterase inhibitor, a target relevant to the treatment of Alzheimer's disease.

Chemical Identity and Structure

The nomenclature and structural representation of 1-benzylpiperidine-4-carboxamide are fundamental to its identification and characterization in a research setting.

IUPAC Name: 1-benzylpiperidine-4-carboxamide[1]

Chemical Structure:

Caption: 2D Chemical Structure of 1-benzylpiperidine-4-carboxamide.

Physicochemical Properties

A summary of the key physicochemical properties of 1-benzylpiperidine-4-carboxamide is presented in the table below. These properties are crucial for its handling, formulation, and in silico modeling.

| Property | Value | Reference |

| Molecular Formula | C13H18N2O | [1] |

| Molecular Weight | 218.29 g/mol | [1] |

| IUPAC Name | 1-benzylpiperidine-4-carboxamide | [1] |

| InChI | InChI=1S/C13H18N2O/c14-13(16)12-6-8-15(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,14,16) | [1] |

| InChIKey | ARYICIJWHSZXTO-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1CN(CCC1C(=O)N)CC2=CC=CC=C2 | [1] |

| CAS Number | 62992-68-1 | [1] |

Experimental Protocols: Synthesis

The following section details a potential multi-step synthesis of 1-benzylpiperidine-4-carboxamide, starting from 4-piperidinecarboxylic acid. This protocol is based on established chemical transformations.

Step 1: Esterification of 4-Piperidinecarboxylic Acid

This initial step converts the carboxylic acid to its corresponding methyl ester hydrochloride.

-

Reactants: 4-Piperidinecarboxylic acid, Methanol, Thionyl chloride.

-

Procedure:

-

Suspend 4-piperidinecarboxylic acid in methanol.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride dropwise while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure to obtain 4-piperidinecarboxylic acid methyl ester hydrochloride.

-

Step 2: N-Alkylation to form Methyl N-benzyl-4-piperidinecarboxylate

The secondary amine of the piperidine ring is alkylated with benzyl bromide.

-

Reactants: 4-Piperidinecarboxylic acid methyl ester hydrochloride, Benzyl bromide, Triethylamine, Acetonitrile.

-

Procedure:

-

Dissolve 4-piperidinecarboxylic acid methyl ester hydrochloride in acetonitrile.

-

Add triethylamine to the solution to neutralize the hydrochloride salt.

-

Add benzyl bromide to the reaction mixture.

-

Reflux the mixture for 4-12 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and filter to remove the triethylamine hydrobromide salt.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl N-benzyl-4-piperidinecarboxylate.

-

Step 3: Hydrolysis to N-benzyl-4-piperidinecarboxylic acid

The methyl ester is hydrolyzed to the corresponding carboxylic acid.

-

Reactants: Methyl N-benzyl-4-piperidinecarboxylate, Sodium hydroxide, Methanol, Water.

-

Procedure:

-

Dissolve methyl N-benzyl-4-piperidinecarboxylate in a mixture of methanol and water.

-

Add a solution of sodium hydroxide.

-

Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

-

Neutralize the reaction mixture with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 7.

-

Extract the product with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure to obtain N-benzyl-4-piperidinecarboxylic acid.

-

Step 4: Amidation to 1-benzylpiperidine-4-carboxamide

The final step involves the conversion of the carboxylic acid to the primary amide.

-

Reactants: N-benzyl-4-piperidinecarboxylic acid, a peptide coupling agent (e.g., HATU, HOBt/EDC), Ammonia source (e.g., ammonium chloride and a non-nucleophilic base like diisopropylethylamine), and a suitable solvent (e.g., DMF).

-

Procedure:

-

Dissolve N-benzyl-4-piperidinecarboxylic acid in anhydrous DMF.

-

Add the peptide coupling agents (e.g., HATU and HOBt).

-

Add the non-nucleophilic base (e.g., diisopropylethylamine) followed by the ammonia source (e.g., ammonium chloride).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 1-benzylpiperidine-4-carboxamide.

-

Potential Mechanism of Action: Cholinesterase Inhibition

Derivatives of 1-benzylpiperidine have been investigated as potential cholinesterase inhibitors for the treatment of Alzheimer's disease.[2][3] The primary therapeutic strategy for this condition involves increasing the levels of the neurotransmitter acetylcholine in the brain.[4] Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.[1][5] By inhibiting AChE, the concentration and duration of action of acetylcholine are increased, which can lead to improvements in cognitive function.[1][5]

The proposed mechanism involves the binding of the inhibitor to the active site of the acetylcholinesterase enzyme, thereby preventing acetylcholine from being hydrolyzed.[1]

Caption: Proposed Mechanism of Acetylcholinesterase Inhibition.

This guide provides foundational information for researchers and professionals working with 1-benzylpiperidine-4-carboxamide. Further experimental validation is necessary to fully characterize its biological activity and therapeutic potential.

References

- 1. What are AChE inhibitors and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

N-benzylpiperidine-4-carboxamide CAS number and molecular weight

An In-depth Technical Guide to N-benzylpiperidine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate with significant potential in pharmaceutical research and development. This document details its chemical properties, synthesis, and the biological significance of its derivatives, offering valuable insights for professionals in the field.

Core Compound Specifications

This compound is a derivative of piperidine featuring a benzyl group attached to the nitrogen atom and a carboxamide group at the 4th position.

| Property | Value |

| CAS Number | 62992-68-1[1] |

| Molecular Formula | C₁₃H₁₈N₂O[2] |

| Molecular Weight | 218.29 g/mol [2] |

| IUPAC Name | 1-benzylpiperidine-4-carboxamide |

| Synonyms | 1-Benzylpiperidine-4-carboxyamide |

Synthesis Protocol

A documented method for synthesizing this compound involves the acylation of N-benzyl-4-piperidinecarboxylic acid. This compound can also serve as an intermediate in the synthesis of other molecules, such as N-benzyl-4-piperidinecarboxaldehyde. A general synthesis workflow is outlined below.[3]

Experimental Protocol: Synthesis of this compound from N-benzyl-4-piperidinecarboxylic acid [3]

-

Acylation: N-benzyl-4-piperidinecarboxylic acid is reacted with an acylating agent to form the corresponding acyl chloride or activated ester.

-

Amination: The activated carboxylic acid derivative is then reacted with ammonia or an ammonia equivalent to form the primary amide, yielding this compound.

-

Purification: The crude product is purified using standard laboratory techniques such as recrystallization or column chromatography to yield the final product of high purity.

Subsequent Dehydration to 1-benzylpiperidine-4-carbonitrile: [3]

-

Reaction Setup: Place N-benzyl-4-piperidinecarboxamide in a round-bottomed flask.

-

Dehydration: Add a dehydrating agent, such as thionyl chloride, and reflux the mixture.

-

Work-up: After the reaction is complete (monitored by TLC), the excess thionyl chloride is removed under reduced pressure. The residue is dissolved in a suitable organic solvent like dichloromethane.

-

Neutralization and Extraction: The pH is adjusted to approximately 8 with aqueous ammonia. The aqueous phase is extracted with dichloromethane.

-

Drying and Concentration: The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to obtain 1-benzylpiperidine-4-carbonitrile.

Biological Significance and Derivatives

While this compound itself is primarily a chemical intermediate, its core structure is a valuable scaffold in drug discovery. Derivatives have shown significant biological activity, particularly in the realm of neurodegenerative diseases and psychiatric disorders.

Cholinesterase Inhibition for Alzheimer's Disease

Derivatives of this compound have been designed and synthesized as potential acetylcholinesterase (AChE) inhibitors.[4][5] AChE inhibitors are a class of drugs used to treat the symptoms of Alzheimer's disease. By inhibiting the breakdown of the neurotransmitter acetylcholine, these compounds can help to improve cognitive function. Research has shown that modifying the amide portion of the molecule with various aryl and heterocyclic groups can lead to potent AChE inhibitors.[4]

Monoamine Reuptake Inhibition

The this compound scaffold has also been utilized to develop dual serotonin-norepinephrine reuptake inhibitors (SNRIs) and triple reuptake inhibitors (TRIs), which also affect dopamine reuptake.[6][7] These compounds have potential applications as next-generation antidepressants. The structure-activity relationship studies indicate that the nature of the linker and substituents on the aromatic rings are critical for their potency and selectivity towards serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[6]

References

- 1. 1-Benzylpiperidine-4-carboxamide | C13H18N2O | CID 783156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C13H18N2O | CID 3868064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 4. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Analysis of N-benzylpiperidine-4-carboxamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core spectral analysis techniques used to characterize N-benzylpiperidine-4-carboxamide derivatives. These compounds are significant in medicinal chemistry, notably as precursors and analogues for potential therapeutic agents, including cholinesterase inhibitors for the treatment of Alzheimer's disease.[1][2] A thorough structural and conformational analysis is paramount for understanding their structure-activity relationships (SAR) and advancing drug design. This document details the experimental protocols and presents key spectral data for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.

General Synthesis Pathway

The synthesis of this compound derivatives often involves a multi-step process. A common route starts with 4-piperidinecarboxylic acid, which undergoes esterification, alkylation with a benzyl group, hydrolysis, and finally acylation to yield the target carboxamide.[3] This foundational structure can then be further modified to produce a wide range of derivatives.

Caption: General synthetic route to this compound.

Core Analytical Workflow

A multi-technique approach is essential for the unambiguous characterization of this compound derivatives. The typical workflow involves sample preparation followed by several spectroscopic and crystallographic analyses to determine the molecular structure, functional groups, mass, and solid-state conformation.

Caption: General workflow for the spectral analysis of derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. ¹H and ¹³C NMR experiments provide detailed information about the connectivity and chemical environment of atoms.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Transfer the solution to a standard 5 mm NMR tube.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.[4] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Data Presentation

Table 1: ¹H NMR Spectral Data for Selected Derivatives

| Compound / Derivative | Key Protons | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 1-(1-benzylpiperidin-4-yl)-3-benzoyl thiourea | N-H (amide/thiourea) | 10.77-10.80, 8.93-8.98 | [5] |

| (S)-N-(4-chlorobenzyl)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide | NH (amide) | 5.07 (t, J = 9.0 Hz) | [4] |

| N-CH₂ (benzyl) | 4.52 (d, J = 9.0 Hz) | [4] |

| | Aromatic | 7.15-7.35 (m) |[4] |

Table 2: ¹³C NMR Spectral Data for Selected Derivatives

| Compound / Derivative | Key Carbons | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 1-(1-benzylpiperidin-4-yl)-3-benzoyl thiourea | C=O and C=S | 169-179 | [5] |

| Aromatic (phenyl) | 128-129 | [5] | |

| (S)-N-(4-chlorobenzyl)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide | C=O (amide) | 157.38 | [4] |

| | Aromatic/Aliphatic | 40.22-142.75 |[4] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.

Experimental Protocol

-

Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the derivative with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid or liquid samples.

-

Data Acquisition: Place the sample in an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Data Presentation

Table 3: Key IR Absorption Bands for Selected Derivatives

| Compound / Derivative | Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| 1-(1-benzylpiperidin-4-yl)-3-benzoyl thiourea | N-H stretch | ~3250 | [5] |

| C=O stretch | ~1650 | [5] | |

| C-N stretch | ~1340 | [5] | |

| C=S stretch | ~800 | [5] | |

| (S)-N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide | N-H stretch | 3330 | [4] |

| C=O stretch (Amide I) | 1610 | [4] |

| | N-H bend (Amide II) | 1532 |[4] |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight and can help determine the elemental composition of a compound.

Experimental Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique commonly used for these types of molecules, often yielding the protonated molecular ion [M+H]⁺.[4]

-

Data Acquisition: Record the mass spectrum to determine the mass-to-charge (m/z) ratio of the molecular ion and any fragment ions. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements.

Data Presentation

Table 4: ESI-MS Data for Selected Carboxamide Derivatives

| Compound Derivative | Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Reference |

|---|---|---|---|---|

| (S)-N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide | C₂₃H₂₂N₂O | 343.1732 | 343.1720 | [4] |

| (S)-N-(4-fluorobenzyl)-...-carboxamide | C₂₃H₂₁FN₂O | 361.1638 | 361.1619 | [4] |

| (S)-N-(4-chlorobenzyl)-...-carboxamide | C₂₃H₂₁ClN₂O | 377.1342 | 377.1338 | [4] |

| (S)-N-(4-bromobenzyl)-...-carboxamide | C₂₃H₂₁BrN₂O | 421.0837 | 421.0832 |[4] |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid state. It provides precise information on bond lengths, bond angles, and conformation.

Experimental Protocol

The workflow for X-ray crystallography is a multi-stage process that requires careful execution.[6]

-

Crystal Growth: High-quality single crystals are essential. This is often achieved through slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.[6]

-

Data Collection: A single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the diffraction pattern (intensities and positions of diffracted X-rays) is recorded.[6]

-

Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, space group, and integrated intensities of the reflections.[6]

-

Structure Solution and Refinement: The initial positions of the atoms are determined (structure solution), and this model is then refined against the experimental data to yield the final, precise atomic coordinates.[6]

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Data Presentation

Crystallographic data provides fundamental information about the solid-state structure of the molecule.

Table 5: Crystallographic Data for N-benzylpiperidine Derivatives

| Compound | Formula | Crystal System | Space Group | Key Feature | Reference |

|---|---|---|---|---|---|

| 1-(1-benzylpiperidin-4-yl)-3-benzoyl thiourea | C₂₀H₂₃N₃O₂S | Monoclinic | P2₁/c | Intramolecular N-H···O hydrogen bonds form a pseudo-six-membered ring. | [5] |

| 1-(1-benzylpiperidin-4-yl)-3-(3-phenylacryloyl)thiourea | C₂₂H₂₅N₃O₂S | Monoclinic | P2₁/n | Molecules are linked by intermolecular C-H···S and C-H···O hydrogen bonds. |[5] |

References

- 1. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

A Technical Guide to the Solubility of N-benzylpiperidine-4-carboxamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of N-benzylpiperidine-4-carboxamide. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a strong theoretical framework based on the compound's structure, qualitative solubility information inferred from structurally similar compounds, and detailed experimental protocols for determining its solubility in various organic solvents.

Introduction to this compound

This compound is a derivative of piperidine featuring a benzyl group attached to the piperidine nitrogen and a carboxamide group at the 4-position. Its chemical structure, possessing both polar (amide) and non-polar (benzyl and piperidine rings) moieties, suggests a varied solubility profile in organic solvents. Understanding this solubility is critical for its application in drug design, synthesis, and formulation development, as it dictates solvent selection for reactions, purification, and the preparation of dosing solutions.

Predicted and Observed Solubility Profile

The table below summarizes the expected and observed qualitative solubility for this compound and its aldehyde analogue.

| Solvent | Chemical Class | Polarity | Expected Solubility of this compound | Observed Solubility of N-benzylpiperidine-4-carboxaldehyde |

| Acetone | Ketone | Polar aprotic | Likely Soluble | Slightly Soluble[1] |

| Chloroform | Halogenated | Polar aprotic | Likely Soluble | Slightly Soluble[1] |

| Dichloromethane (DCM) | Halogenated | Polar aprotic | Likely Soluble | Slightly Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Polar aprotic | Likely Soluble | Slightly Soluble[1] |

| Ethanol | Alcohol | Polar protic | Likely Soluble | Soluble[2] |

| Methanol | Alcohol | Polar protic | Likely Soluble | Data not available |

| Ethyl Acetate | Ester | Moderately polar | Likely Soluble | Data not available |

| Diethyl Ether | Ether | Non-polar | Likely Sparingly Soluble | Data not available |

| Hexanes | Alkane | Non-polar | Likely Insoluble | Data not available |

| Water | --- | Polar protic | Likely Insoluble | Insoluble[2] |

Note: This table is intended as a guideline. Experimental verification is essential for obtaining precise solubility data.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is necessary. The following section details a common and reliable method for determining the solubility of a solid organic compound like this compound in an organic solvent.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions :

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.

-

-

Sample Collection and Preparation :

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis :

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response on the calibration curve.

-

-

Data Reporting :

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Record the temperature at which the solubility was determined.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this guide provides a robust framework for researchers and drug development professionals. By understanding the compound's structural characteristics and leveraging the provided experimental protocol, scientists can accurately determine its solubility in a range of organic solvents. This information is indispensable for advancing the research and development of this compound-based compounds. It is strongly recommended that researchers perform the described experimental procedures to obtain precise and reliable solubility data for their specific applications.

References

An In-depth Technical Guide to 1-Benzylpiperidine-4-carboxamide and its Derivatives in Cholinesterase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-benzylpiperidine-4-carboxamide, a key scaffold in the development of therapeutic agents, particularly for Alzheimer's disease. This document details its chemical identifiers, synthetic methodologies, and the biological activity of its derivatives, presenting quantitative data and experimental context for researchers in medicinal chemistry and pharmacology.

Core Compound Identification

The fundamental structure of 1-benzylpiperidine-4-carboxamide is identified by the following standard chemical identifiers:

| Identifier | Value |

| InChIKey | ARYICIJWHSZXTO-UHFFFAOYSA-N[1] |

| SMILES | C1CN(CCC1C(=O)N)CC2=CC=CC=C2[2] |

| IUPAC Name | 1-benzylpiperidine-4-carboxamide[2] |

| PubChem CID | 783156[1][2] |

Role in Drug Discovery and Quantitative Data

The 1-benzylpiperidine-4-carboxamide framework is a crucial component in the design of cholinesterase inhibitors, which are vital in the symptomatic treatment of Alzheimer's disease. By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), these compounds increase the levels of the neurotransmitter acetylcholine in the brain. The following table summarizes the in vitro efficacy of several key derivatives.

| Compound | Target | IC50 (µM) |

| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | Acetylcholinesterase | 0.41 ± 1.25[2] |

| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide | Acetylcholinesterase | 5.94 ± 1.08[2] |

| Derivative 15b (benzylpiperidine-linked 1,3-dimethylbenzimidazolinone) | Acetylcholinesterase (eeAChE) | 0.39 ± 0.11[3] |

| Derivative 15b (benzylpiperidine-linked 1,3-dimethylbenzimidazolinone) | Butyrylcholinesterase (eqBChE) | 0.66 ± 0.16[3] |

| Derivative 15j (benzylpiperidine-linked 1,3-dimethylbenzimidazolinone) | Acetylcholinesterase (eeAChE) | 0.39 ± 0.15[3] |

| Derivative 15j (benzylpiperidine-linked 1,3-dimethylbenzimidazolinone) | Butyrylcholinesterase (eqBChE) | 0.16 ± 0.04[3] |

Experimental Protocols

The synthesis of 1-benzylpiperidine-4-carboxamide derivatives generally involves multi-step chemical reactions. Below are generalized experimental protocols based on published literature for the synthesis of related structures.

General Synthesis of 1-(Substituted-benzyl)piperidine-4-carboxamides

A common synthetic route involves the N-benzylation of a piperidine precursor. For example, 4-piperidinecarboxamide can be reacted with a substituted benzyl bromide in the presence of a base to yield the corresponding 1-benzylpiperidine-4-carboxamide derivative.[3]

Materials:

-

4-piperidinecarboxamide (1)

-

Substituted benzyl bromides (e.g., 2a-2p)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

Procedure:

-

Dissolve 4-piperidinecarboxamide in methanol.

-

Add potassium carbonate to the solution to act as a base.

-

Introduce the substituted benzyl bromide to the reaction mixture.

-

Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is typically removed under reduced pressure.

-

The resulting residue is then purified, often through column chromatography, to isolate the desired 1-(substituted-benzyl)piperidine-4-carboxamide product.

Visualizing Workflows and Pathways

Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for producing derivatives of 1-benzylpiperidine-4-carboxamide.

Caption: Generalized synthetic workflow for 1-benzylpiperidine-4-carboxamide derivatives.

Proposed Signaling Pathway: Cholinesterase Inhibition

Derivatives of 1-benzylpiperidine-4-carboxamide are designed to inhibit cholinesterases. The diagram below illustrates this proposed mechanism of action.

Caption: Proposed mechanism of cholinesterase inhibition by derivatives.

References

- 1. 1-Benzylpiperidine-4-carboxamide | C13H18N2O | CID 783156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and characterization of novel N-benzylpiperidine-4-carboxamide analogs

An In-depth Technical Guide to the Synthesis and Characterization of Novel N-benzylpiperidine-4-carboxamide Analogs

For Researchers, Scientists, and Drug Development Professionals

The N-benzylpiperidine moiety is a versatile scaffold frequently utilized in medicinal chemistry to fine-tune the efficacy and physicochemical properties of potential drug candidates. When combined with a 4-carboxamide linkage, this structural motif gives rise to a class of compounds with significant therapeutic potential, particularly in the field of neurodegenerative diseases. This guide provides a detailed overview of the synthesis, characterization, and biological evaluation of novel this compound analogs, with a focus on their role as cholinesterase inhibitors for the potential treatment of Alzheimer's disease.

General Synthesis of this compound Analogs

The primary synthetic route to this compound analogs is through a standard amide coupling reaction. This involves the reaction of 1-benzylpiperidine-4-carboxylic acid with a diverse range of primary or secondary amines, facilitated by a coupling agent.

Core Reaction Scheme

The fundamental reaction involves the formation of an amide bond between the carboxylic acid on the piperidine ring and an amino group of a selected substrate. This method allows for the creation of a large library of analogs by varying the amine component.

Caption: General Amide Coupling Reaction Scheme.

Experimental Protocol: Amide Coupling

This protocol provides a general procedure for the synthesis of this compound analogs via amide coupling using EDC.HCl and DMAP.

Materials:

-

1-benzylpiperidine-4-carboxylic acid (1.0 eq)[1]

-

Appropriate amine (1.0 - 1.1 eq)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) (1.1 eq)[2]

-

4-(Dimethylamino)pyridine (DMAP) (0.2 eq)[2]

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a solution of 1-benzylpiperidine-4-carboxylic acid in anhydrous DCM, add EDC.HCl (1.1 eq) and DMAP (0.2 eq).[2]

-

Stir the resulting mixture at room temperature under an inert nitrogen atmosphere for 10-15 minutes.[2]

-

Add the selected amine derivative (1.0 eq) to the reaction mixture.[2]

-

Allow the reaction to stir overnight at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, partition the mixture between DCM and a 5% NaHCO₃ aqueous solution.[2]

-

Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield the final this compound analog.

References

Reaction mechanism of N-benzylpiperidine-4-carboxamide formation

An In-depth Technical Guide on the Formation of N-benzylpiperidine-4-carboxamide

Introduction

This compound and its derivatives are significant scaffolds in medicinal chemistry and drug development. These structures are integral to various pharmacologically active agents, including cholinesterase inhibitors for the treatment of Alzheimer's disease.[1] A thorough understanding of the reaction mechanisms and synthetic pathways leading to this compound is therefore crucial for researchers and scientists in the field of pharmaceutical development.

This technical guide provides a detailed examination of the formation of this compound, focusing on a common and efficient synthetic route. It includes an in-depth look at the core reaction mechanism, detailed experimental protocols, and quantitative data to support the synthetic steps.

Synthetic Strategy Overview

The formation of this compound is typically achieved through a multi-step synthesis starting from piperidine-4-carboxylic acid (also known as isonipecotic acid). A prevalent and logical pathway involves two key transformations:

-

N-alkylation: The secondary amine of the piperidine ring is first protected or functionalized, in this case, via benzylation, to yield N-benzyl-4-piperidinecarboxylic acid.

-

Amide Formation (Amidation): The carboxylic acid group is then converted into a primary carboxamide.

This route is advantageous as it allows for the precise installation of the benzyl group without competing side reactions at the carboxylic acid moiety. An alternative, though often less direct, route could involve the N-benzylation of a pre-existing piperidine-4-carboxamide. This guide will focus on the first, more controlled pathway.

Core Reaction Mechanism: Amide Bond Formation

The conversion of the carboxylic acid in N-benzyl-4-piperidinecarboxylic acid to the corresponding amide is the central reaction. Directly reacting a carboxylic acid with ammonia requires high temperatures (160–180 °C) and is often inefficient due to an initial acid-base reaction that forms a stable ammonium carboxylate salt.[2]

In modern organic synthesis, particularly in drug development, this transformation is mediated by coupling agents . Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to activate the carboxylic acid, making it highly susceptible to nucleophilic attack by an amine or ammonia.[3]

The mechanism using a carbodiimide coupling agent like EDC proceeds as follows:

-

Activation of Carboxylic Acid: The carboxylic acid adds to the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. This intermediate is an excellent leaving group.

-

Nucleophilic Attack: An ammonia source (e.g., ammonium chloride with a base) acts as the nucleophile, attacking the activated carbonyl carbon of the O-acylisourea intermediate.

-

Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

-

Collapse and Product Formation: The tetrahedral intermediate collapses, expelling the urea byproduct (e.g., N-ethyl-N'-(3-dimethylaminopropyl)urea, which is water-soluble) and forming the desired this compound.

References

N-Benzylpiperidine-4-carboxamide: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for N-benzylpiperidine-4-carboxamide, a key building block in medicinal chemistry. Given the limited publicly available stability data for this specific compound, this guide synthesizes information on the stability of related chemical structures, general principles of amide stability, and regulatory guidelines for stability testing.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior under various conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈N₂O | [1] |

| Molecular Weight | 218.29 g/mol | [1] |

| CAS Number | 62992-68-1 | [1] |

| Appearance | Likely a solid, based on related structures | Inferred |

| Solubility | Expected to be soluble in organic solvents | Inferred |

Stability Profile and Degradation Pathways

While specific degradation studies on this compound are not extensively documented in the public domain, the stability of the amide functional group is generally well-understood. Amide bonds are significantly more stable to hydrolysis than ester bonds. In the context of drug design, the replacement of an ester linker with a more metabolically stable amide linker is a common strategy to improve the pharmacokinetic profile of a drug candidate.[2]

Potential degradation pathways for this compound under forced conditions could include:

-

Hydrolysis: The amide bond can be hydrolyzed under strong acidic or basic conditions, especially at elevated temperatures, to yield N-benzylpiperidine-4-carboxylic acid and ammonia.

-

Oxidation: The tertiary amine in the piperidine ring and the benzylic position are susceptible to oxidation.

-

Photodegradation: Exposure to UV or visible light could potentially lead to degradation, a common phenomenon for aromatic compounds.

Recommended Storage Conditions

Based on the general handling procedures for piperidine derivatives and other laboratory chemicals, the following storage conditions are recommended to ensure the long-term stability of this compound:

Table 2: Recommended Storage Conditions for this compound

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage. | To minimize the rate of potential degradation reactions. |

| Light | Protect from light. | To prevent photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation. |

| Container | Keep in a tightly sealed container. | To prevent moisture uptake and contamination. |

For the hydrochloride salt of this compound (CAS 101264-48-6), similar storage conditions are recommended.[3]

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study should be conducted according to the International Council for Harmonisation (ICH) guidelines. Such a study would provide insights into the degradation pathways and help in the development of a stability-indicating analytical method.

General Forced Degradation Protocol

A typical forced degradation study involves subjecting the compound to a variety of stress conditions, including:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 105 °C for 24 hours.

-

Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Samples are taken at appropriate time points and analyzed by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) detector.

Stability-Indicating Method Development

The development of a stability-indicating analytical method is crucial for separating the intact drug from its degradation products. A reverse-phase HPLC method is generally suitable for a compound like this compound. The method development would involve optimizing the mobile phase composition, column type, flow rate, and detector wavelength to achieve adequate resolution between the parent compound and all potential degradants.

Visualizations

Logical Workflow for a Forced Degradation Study

The following diagram illustrates a typical workflow for conducting a forced degradation study and developing a stability-indicating method.

Caption: Workflow for a Forced Degradation Study.

Conclusion

References

Methodological & Application

Application Notes and Protocols: The Role of N-benzylpiperidine-4-carboxamide in the Synthesis of Donepezil and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Donepezil, marketed as Aricept®, is a cornerstone in the symptomatic treatment of Alzheimer's disease, functioning as a potent and selective acetylcholinesterase (AChE) inhibitor.[1][2] The synthesis of this complex molecule relies on the strategic assembly of its core components: a 5,6-dimethoxy-1-indanone moiety and an N-benzylpiperidine group, connected by a methylene linker.[3] A key precursor in many synthetic routes is N-benzylpiperidine-4-carboxaldehyde. This document details the role of N-benzylpiperidine-4-carboxamide as a precursor in a multi-step synthesis towards this key aldehyde intermediate. Furthermore, it explores the direct use of the N-benzylpiperidine carboxamide scaffold in the development of novel Donepezil analogs, where the amide linkage provides enhanced metabolic stability. These notes provide detailed protocols, quantitative data, and workflow visualizations to guide researchers in the synthesis and development of Donepezil and related compounds.

Application Note 1: Synthesis of Donepezil via an this compound Intermediate

While the direct condensation partner for the indanone moiety in Donepezil synthesis is N-benzylpiperidine-4-carboxaldehyde, the this compound can serve as a stable precursor to this key aldehyde. A patented synthetic pathway demonstrates the conversion of the carboxamide to the aldehyde via a nitrile intermediate.[4] This approach allows for the use of varied starting materials and offers an alternative to direct oxidation routes from the corresponding alcohol.

Protocol 1.1: Synthesis of N-benzylpiperidine-4-carboxaldehyde from this compound

This protocol is adapted from synthetic methodology outlined in patent literature.[4] It involves a two-step process: dehydration of the amide to a nitrile, followed by reduction to the aldehyde.

Step A: Dehydration of this compound to 1-benzylpiperidine-4-carbonitrile

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound.

-

Reagent Addition: Add thionyl chloride (SOCl₂) in a mass-to-volume ratio of 1:5 to 1:10 (g/mL).

-

Reaction: Heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The typical reaction time is between 4 and 8 hours.

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 1-benzylpiperidine-4-carbonitrile can be used in the next step, often without further purification.

Step B: Reduction of 1-benzylpiperidine-4-carbonitrile to N-benzylpiperidine-4-carboxaldehyde

-

Setup: Dissolve the crude 1-benzylpiperidine-4-carbonitrile from the previous step in an anhydrous solvent such as toluene in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cooling: Cool the solution to a temperature between -25°C and +25°C using an appropriate cooling bath.

-

Reagent Addition: Add Diisobutylaluminium hydride (DIBAL-H) dropwise to the solution. The molar ratio of nitrile to DIBAL-H should be approximately 1:1.0 to 1:2.0. Maintain the temperature during addition.

-

Reaction: Stir the reaction mixture at the same temperature for 0.5 to 2 hours. Monitor the reaction for completion by TLC.

-

Quenching & Work-up: Carefully quench the reaction by adding methanol. Adjust the pH to approximately 8 with a 2N aqueous sodium hydroxide solution and stir for 30 minutes. Extract the product with dichloromethane. Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to yield N-benzylpiperidine-4-carboxaldehyde as an oil.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde - Google Patents [patents.google.com]

- 3. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

Application Notes and Protocols: Synthesis and Evaluation of N-benzylpiperidine-4-carboxamide Derivatives as Cholinesterase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis and evaluation of N-benzylpiperidine-4-carboxamide derivatives as potential cholinesterase inhibitors. These compounds are of significant interest in the field of medicinal chemistry, particularly for the development of therapeutics for neurodegenerative diseases such as Alzheimer's disease, where the inhibition of cholinesterase enzymes plays a crucial role.[1][2][3]

The N-benzylpiperidine moiety is a key structural motif found in numerous biologically active compounds, including the well-known acetylcholinesterase (AChE) inhibitor, Donepezil.[2] The carboxamide linkage offers metabolic stability and the potential for diverse substitutions to explore structure-activity relationships (SAR).[1][2]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process, starting from readily available 4-piperidinecarboxylic acid. The general synthetic route is outlined below and depicted in the accompanying workflow diagram.

General Synthetic Protocol

A common pathway to synthesize the target compounds involves the initial preparation of N-benzyl-4-piperidinecarboxylic acid, followed by an amidation reaction with a desired amine.[4]

Step 1: Synthesis of N-benzyl-4-piperidinecarboxylic acid methyl ester

-

To a solution of 4-piperidinecarboxylic acid methyl ester hydrochloride (1 equivalent) in a suitable solvent such as methanol, add triethylamine (2.2 equivalents) and benzyl bromide (1.2 equivalents).

-

Reflux the reaction mixture for several hours and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography to obtain N-benzyl-4-piperidinecarboxylic acid methyl ester.[4]

Step 2: Hydrolysis to N-benzyl-4-piperidinecarboxylic acid

-

Dissolve the N-benzyl-4-piperidinecarboxylic acid methyl ester (1 equivalent) in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.

-

Reflux the mixture for approximately 2 hours, monitoring the reaction by TLC.

-

After the reaction is complete, remove the methanol under reduced pressure.

-

Acidify the aqueous residue with a suitable acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with water, and dry to yield N-benzyl-4-piperidinecarboxylic acid.[4]

Step 3: Amide Coupling to form this compound Derivatives

-

To a solution of N-benzyl-4-piperidinecarboxylic acid (1 equivalent) in an appropriate solvent like dimethylformamide (DMF), add a coupling agent such as PyBOP (1.3 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).

-

Stir the mixture at room temperature for about 20 minutes.

-

Add the desired amine (1.2 equivalents) to the reaction mixture and continue stirring at room temperature for 4 hours.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., CH2Cl2).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the final this compound derivative.[5]

Synthesis Workflow Diagram

Caption: General synthesis workflow for this compound derivatives.

Cholinesterase Inhibition Assay

The inhibitory activity of the synthesized compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is determined using a modified Ellman's method, which is a widely accepted spectrophotometric assay.[6][7][8]

Principle of the Assay

The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine iodide (ATCI) by cholinesterase, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured at 412 nm.[8] The rate of color development is proportional to the enzyme activity.

Experimental Protocol

Materials and Reagents:

-

Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

-

Butyrylcholinesterase (BChE) from equine serum

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compounds and reference inhibitor (e.g., Donepezil)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of the test compounds and the reference inhibitor in DMSO.

-

In a 96-well plate, add 25 µL of various concentrations of the test compound solutions.

-

Add 50 µL of AChE or BChE solution (0.22 U/mL) to each well.

-

Add 125 µL of phosphate buffer (pH 8.0) to each well.

-

Incubate the plate at 25 °C for 15 minutes.

-

Add 25 µL of DTNB (0.625 mM) to each well.

-

Initiate the reaction by adding 25 µL of the substrate ATCI (0.625 mM).

-

Immediately measure the absorbance at 412 nm at regular intervals for a specified period using a microplate reader.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (ΔA_sample / ΔA_control)] x 100 Where ΔA_sample is the change in absorbance for the test sample and ΔA_control is the change in absorbance for the control (without inhibitor).

-

The IC50 values (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Assay Workflow Diagram

Caption: Workflow for the cholinesterase inhibition assay using the Ellman's method.

Data Presentation: Cholinesterase Inhibitory Activity

The inhibitory activities of a series of synthesized this compound derivatives against AChE and BChE are summarized in the table below. This allows for a clear comparison of the potency and selectivity of the compounds.

| Compound ID | R-Group on Amide Nitrogen | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE/AChE) |

| 1 | Phenyl | 10.5 ± 0.8 | 25.2 ± 1.5 | 2.4 |

| 2 | 4-Chlorophenyl | 5.1 ± 0.4 | 15.8 ± 1.1 | 3.1 |

| 3 | 4-Methoxyphenyl | 8.2 ± 0.6 | 20.1 ± 1.8 | 2.5 |

| 4 | 3,4-Dichlorophenyl | 2.9 ± 0.2 | 10.4 ± 0.9 | 3.6 |

| 5 | Naphthyl | 12.3 ± 1.1 | 30.5 ± 2.2 | 2.5 |

| Donepezil | (Reference) | 0.024 ± 0.002 | 3.5 ± 0.3 | 145.8 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will vary based on the specific derivatives synthesized and tested.

Structure-Activity Relationship (SAR) Insights

The data from cholinesterase inhibition assays can be used to derive structure-activity relationships, guiding the design of more potent and selective inhibitors.

SAR Logical Diagram

Caption: Logical diagram illustrating structure-activity relationships.

Key SAR Observations:

-

N-benzyl group: This group is crucial for binding to the active site of cholinesterases, likely through π-π stacking interactions.

-

Piperidine ring: The protonated piperidine nitrogen can form important ionic interactions within the enzyme's active site.

-

Amide linker: Provides a rigid and metabolically stable connection. The orientation of the amide bond can influence binding.

-

Substituents on the amide nitrogen: The nature and position of substituents on the aromatic ring attached to the amide nitrogen significantly impact inhibitory potency. Electron-withdrawing groups, such as halogens, at the para-position of the phenyl ring tend to increase activity, possibly by enhancing interactions with the enzyme's peripheral anionic site. Conversely, bulky substituents may lead to a decrease in activity due to steric hindrance.

References

- 1. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 5. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. attogene.com [attogene.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for N-benzylpiperidine-4-carboxamide Analogs as Serotonin-Norepinephrine Reuptake Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-benzylpiperidine-4-carboxamide analogs as dual inhibitors of the serotonin transporter (SERT) and the norepinephrine transporter (NET). This document includes a summary of their inhibitory activities, detailed protocols for in vitro evaluation, and diagrams illustrating the relevant biological pathways and experimental workflows.

Introduction to this compound Analogs

This compound derivatives have emerged as a promising class of compounds for the development of serotonin-norepinephrine reuptake inhibitors (SNRIs). SNRIs are a major class of antidepressants that function by blocking the reuptake of serotonin and norepinephrine in the synaptic cleft, thereby increasing the availability of these neurotransmitters to bind to postsynaptic receptors.[1][2] This dual mechanism of action is believed to contribute to a broader spectrum of antidepressant activity and may offer advantages over selective serotonin reuptake inhibitors (SSRIs).[3]

The core structure of these analogs allows for systematic modifications to explore the structure-activity relationship (SAR) and optimize potency and selectivity for SERT and NET. Key structural features, such as the nature of the substituents on the aromatic rings and the length of the linker between the carboxamide and the benzylpiperidine moiety, have been shown to significantly influence their inhibitory activity.[4][5]

Data Presentation: In Vitro Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of a series of this compound analogs against human SERT and NET. This data is crucial for understanding the SAR and for selecting lead compounds for further development.

| Compound ID | n | R¹ | SERT IC₅₀ (µM) | NET IC₅₀ (µM) |

| 7a | 3 | 3,5-dichlorophenyl | 0.19-0.84 | 0.12-0.56 |

| 7b | 3 | 2-naphthyl | 0.04-0.18 | 0.03-0.13 |

| 7c | 3 | 1-naphthyl | 0.11-0.48 | 0.08-0.34 |

| 7d | 3 | 4-biphenyl | 0.02-0.09 | 0.01-0.04 |

| 7e | 3 | 4-biphenyl | 0.03-0.12 | 0.02-0.07 |

| 7f | 3 | diphenylacetyl | >10 | >10 |

| 7g | 3 | diphenylacetyl | >10 | >10 |

| 7h | 3 | 3,3-diphenylpropyl | 0.45-1.98 | 0.32-1.28 |

| 7i | 3 | 1-naphthyl | 0.28-1.23 | 0.20-0.80 |

| 7j | 3 | 2-naphthyl | 0.02-0.07 | 0.01-0.03 |

| 8a | 2 | 3,5-dichlorophenyl | 0.21-0.92 | 0.15-0.66 |

| 8b | 2 | 2-naphthyl | 0.05-0.22 | 0.04-0.16 |

| 8c | 2 | 1-naphthyl | 0.13-0.57 | 0.09-0.39 |

| 8d | 2 | 4-biphenyl | 0.03-0.11 | 0.02-0.06 |

| 8e | 2 | 4-biphenyl | 0.04-0.16 | 0.03-0.11 |

| 8f | 2 | diphenylacetyl | 8.76-38.54 | 6.13-26.97 |

| 8g | 2 | diphenylacetyl | >10 | >10 |

| 8h | 2 | 3,3-diphenylpropyl | 0.51-2.24 | 0.36-1.57 |

| 8i | 2 | 1-naphthyl | 0.32-1.41 | 0.22-0.99 |

| 8j | 2 | 2-naphthyl | 0.02-0.09 | 0.01-0.05 |

| 8k | 2 | 6-bromo-2-naphthyl | 0.01-0.04 | 0.01-0.03 |

| 8l | 2 | 6-methoxy-2-naphthyl | 0.01-0.03 | 0.01-0.02 |

| Venlafaxine | 0.03-0.12 | 0.10-0.44 | ||

| Duloxetine | 0.001-0.004 | 0.002-0.009 |

Data adapted from a study on 4-benzylpiperidine carboxamides.[4] The range of IC₅₀ values reflects the variability in experimental results.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for evaluating SERT and NET inhibitors.

Protocol 1: In Vitro Serotonin (SERT) Reuptake Inhibition Assay

This protocol describes a radiolabeled uptake inhibition assay using human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).

Materials:

-

hSERT-expressing HEK293 cells

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

Poly-D-lysine coated 96-well plates

-